molecular formula C8H8ClNO3 B578209 Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate CAS No. 1214379-11-9

Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate

Número de catálogo: B578209
Número CAS: 1214379-11-9
Peso molecular: 201.606
Clave InChI: GVJFQWZVONGFLP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate ( 1214379-11-9) is a chemical compound with the molecular formula C 8 H 8 ClNO 3 and a molecular weight of 201.61 g/mol . It is supplied for research purposes as a potential synthetic intermediate or chemical building block. The core structure of this compound, the 6-oxo-1,6-dihydropyridine ring, also known as a 2-pyridone scaffold, is a privileged structure in medicinal and agrochemical research . This scaffold is found in a wide range of biologically active molecules. As such, this compound may be of interest to researchers in the fields of organic synthesis and drug discovery for the development of new pharmaceutical or agrochemical agents. The precise mechanism of action and specific research applications are dependent on the target system and the final compound into which it is incorporated. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate precautions, consulting the safety information and material safety data sheet prior to use.

Propiedades

IUPAC Name

ethyl 3-chloro-6-oxo-1H-pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-2-13-8(12)7-5(9)3-4-6(11)10-7/h3-4H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJFQWZVONGFLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=O)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis of Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate: A Comprehensive Mechanistic and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 2-pyridone scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a bioisostere for amides and phenols in the development of kinase inhibitors (e.g., KRAS G12C inhibitors) and receptor antagonists [1]. The synthesis of specifically functionalized 2-pyridones, such as ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate , requires precise control over regiochemistry and electronic directing effects.

This whitepaper details a highly efficient, causality-driven synthetic pathway starting from the readily available diethyl malonate . Rather than relying on linear functionalization of pre-formed rings, this guide employs a convergent multicomponent cascade to construct the pyridone core, followed by a thermodynamically controlled electrophilic aromatic substitution (EAS) to install the C3 chlorine atom.

Mechanistic Causality & Reaction Design

The synthesis is divided into three critical phases, each governed by specific electronic and thermodynamic principles:

Phase 1: Cascade Condensation & Lactamization

To utilize diethyl malonate as the foundational building block, it is reacted with a 1,3-dielectrophilic enaminone—specifically, ethyl 4-(dimethylamino)-2-oxobut-3-enoate .

  • Causality: Diethyl malonate acts as a potent carbon nucleophile. Under basic conditions (NaOEt), its active methylene undergoes an addition-elimination reaction at the β -carbon of the enaminone, displacing the dimethylamino group. Subsequent introduction of ammonium acetate ( NH4​OAc ) converts the C2 ketone into an imine, which spontaneously cyclizes onto one of the malonate esters. This cascade forms ethyl 6-oxo-1,6-dihydropyridine-2,5-dicarboxylate [2].

Phase 2: Regioselective Decarboxylation

The intermediate possesses two ester groups at C2 and C5.

  • Causality: The ester at C5 is situated α to the lactam carbonyl (C6), making it a cyclic β -keto ester equivalent. This unique electronic environment renders the C5 ester highly susceptible to Krapcho-type decarboxylation or selective basic hydrolysis followed by thermal decarboxylation. The C2 ester, stabilized by conjugation with the ring nitrogen, remains intact, yielding the mono-carboxylate pyridone core.

Phase 3: Regioselective Electrophilic Chlorination

The final step requires the introduction of a chlorine atom at the C3 position.

  • Causality: The 6-oxo group (which exists in tautomeric equilibrium with the 6-hydroxy lactim form) is a strong +M (electron-donating) directing group, activating the ortho (C5) and para (C3) positions. The C2-carboxylate is electron-withdrawing. Treatment with N-chlorosuccinimide (NCS) in N,N-dimethylformamide (DMF) at 50 °C provides the necessary activation energy to favor the thermodynamically stable 3-chloro isomer over the sterically hindered 5-chloro isomer [3].

G A Diethyl Malonate + Enaminone B Addition-Elimination & Cyclization A->B C 2,5-Dicarboxylate Intermediate B->C D Selective Decarboxylation C->D E Pyridone Core (2-Carboxylate) D->E F Regioselective Chlorination (NCS) E->F G Ethyl 3-chloro-6-oxo- 1,6-dihydropyridine- 2-carboxylate F->G

Fig 1: Synthetic workflow from diethyl malonate to the 3-chloro-pyridone target.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure intermediate integrity before progression.

Protocol 1: Synthesis of Ethyl 6-oxo-1,6-dihydropyridine-2,5-dicarboxylate
  • Preparation: In an oven-dried 500 mL round-bottom flask under an argon atmosphere, dissolve sodium ethoxide (NaOEt, 8.16 g, 120 mmol, 1.2 eq) in anhydrous ethanol (200 mL).

  • Addition: Cool the solution to 0 °C. Add diethyl malonate (16.0 g, 100 mmol, 1.0 eq) dropwise over 15 minutes. Stir for 30 minutes to ensure complete enolate formation.

  • Condensation: Add ethyl 4-(dimethylamino)-2-oxobut-3-enoate (18.5 g, 100 mmol, 1.0 eq) as a solution in ethanol (50 mL) dropwise. Warm the mixture to room temperature and stir for 4 hours.

  • Lactamization: Add ammonium acetate ( NH4​OAc , 38.5 g, 500 mmol, 5.0 eq) directly to the reaction mixture. Attach a reflux condenser and heat to 80 °C for 12 hours.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (300 mL) and water (200 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate. Recrystallize from ethanol to afford the intermediate dicarboxylate.

Protocol 2: Selective Decarboxylation to the Pyridone Core
  • Hydrolysis: Suspend the dicarboxylate intermediate (15.0 g, ~62 mmol) in a mixture of THF (100 mL) and water (50 mL). Add lithium hydroxide monohydrate (LiOH· H2​O , 2.60 g, 62 mmol, 1.0 eq) at 0 °C. Stir for 4 hours until TLC indicates consumption of the starting material.

  • Acidification: Carefully acidify the mixture to pH 3 using 1M HCl. Extract the resulting mono-carboxylic acid with ethyl acetate (3 x 100 mL), dry, and concentrate.

  • Thermal Decarboxylation: Dissolve the crude acid in diphenyl ether (50 mL) and heat to 200 °C for 2 hours under a steady stream of argon to facilitate CO2​ evolution.

  • Purification: Cool to room temperature and pour the mixture into hexanes (300 mL) to precipitate the product. Filter and wash with hexanes to yield ethyl 6-oxo-1,6-dihydropyridine-2-carboxylate .

Protocol 3: Regioselective Chlorination
  • Reaction Setup: Dissolve ethyl 6-oxo-1,6-dihydropyridine-2-carboxylate (5.0 g, 29.9 mmol, 1.0 eq) in anhydrous DMF (50 mL) in a 250 mL flask.

  • Halogenation: Add N-chlorosuccinimide (NCS, 4.19 g, 31.4 mmol, 1.05 eq) portion-wise over 10 minutes.

  • Thermodynamic Control: Heat the reaction mixture to 50 °C and stir for 3 hours. The elevated temperature ensures thermodynamic equilibration favoring the C3 position [3].

  • Quenching & Isolation: Cool the mixture and pour it into ice-cold water (200 mL). Extract with dichloromethane (3 x 100 mL). Wash the combined organic layers sequentially with water (3 x 100 mL) to remove DMF, and finally with brine. Dry over MgSO4​ and concentrate. Purify via flash chromatography (silica gel, gradient 10-40% EtOAc in heptane) to isolate ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate .

G cluster_0 Electronic Directing Effects (Lactim Tautomer) Core Ethyl 6-oxo-1,6-dihydropyridine-2-carboxylate NCS N-Chlorosuccinimide (NCS) in DMF (50 °C) Core->NCS C3 C3 Position (Para to 6-OH) Thermodynamically Favored NCS->C3 Major Pathway C5 C5 Position (Ortho to 6-OH) Kinetically Competed NCS->C5 Minor Pathway Final Target: 3-Chloro Isomer (Major Product) C3->Final

Fig 2: Electronic directing effects governing the regioselective chlorination at C3.

Quantitative Data & Characterization

The following table summarizes the expected quantitative yields and critical analytical markers for the self-validation of each synthetic step.

Stage / CompoundReaction ConditionsYield (%)Key 1 H NMR Markers (DMSO- d6​ , δ ppm)LC-MS (ESI+) m/z
Intermediate 1 (2,5-Dicarboxylate)NaOEt, EtOH, 80 °C, 12h72%8.25 (s, 1H, C4-H), 4.20-4.35 (m, 4H, 2x CH2​ )240.08 [M+H] +
Intermediate 2 (Pyridone Core)LiOH, then 200 °C, 2h65%7.45 (dd, 1H, C4-H), 6.90 (d, 1H, C3-H), 6.55 (d, 1H, C5-H)168.06 [M+H] +
Final Product (3-Chloro Target)NCS, DMF, 50 °C, 3h58%7.60 (d, 1H, C4-H), 6.65 (d, 1H, C5-H), 4.30 (q, 2H, CH2​ )202.02 [M+H] +

Note: The disappearance of the C3-H doublet ( δ 6.90) and the shift of the C4-H signal to a clean doublet ( δ 7.60, J = 9.5 Hz) definitively confirms chlorination at the C3 position.

References

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions Source: RSC Advances / National Institutes of Health (NIH) URL:[Link]

  • Triazolopyrimidine derivatives for use as ghrelin o-acyl transferase (goat) inhibitors (WO2019149660A1)
  • Heterocyclic compounds as kras g12c inhibitors (WO2022222871A1)

From Benchtop to Bedside: A Technical Guide to Foundational and Exploratory Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the foundational and exploratory phases of drug discovery, intended for researchers, scientists, and drug development professionals. It is structured to provide a logical narrative, from the initial spark of a biological idea to the selection of a candidate compound for preclinical development. The focus is on the "why" behind experimental choices, ensuring a deep understanding of the causality that underpins a successful drug discovery program.

Introduction: The Genesis of a New Therapeutic

The journey to a new medicine is long, complex, and fraught with challenges, with a high rate of attrition for promising compounds.[1] It begins not with a drug, but with a deep understanding of disease biology. This foundational phase of research, often conducted in academic and government laboratories, is the bedrock of pharmaceutical innovation.[2][3] It involves dissecting the fundamental mechanisms of a disease, identifying the key molecular players, and pinpointing potential therapeutic targets.[2] This exploratory research phase can last from two to five years and is the crucial first step in a process that, on average, takes twelve years from concept to market.[4]

The transition from a biological hypothesis to a potential drug candidate is a multi-stage process that requires a seamless integration of various scientific disciplines. This guide will navigate through the critical stages of this journey:

  • Part 1: Target Identification and Validation - The process of selecting and verifying a biological target that plays a causal role in the disease.

  • Part 2: Assay Development and High-Throughput Screening - The creation of robust testing systems to screen vast libraries of chemical compounds for activity against the chosen target.

  • Part 3: From Hit to Lead - The iterative process of refining initial "hits" into more potent and drug-like "lead" compounds.

  • Part 4: Lead Optimization and Candidate Selection - The final stage of exploratory research, where lead compounds are meticulously engineered to possess the desired properties for a successful therapeutic.

This guide emphasizes a self-validating system, where each experimental step is designed to build confidence in the therapeutic hypothesis and the chemical matter being advanced. By grounding our decisions in robust scientific principles and leveraging cutting-edge technologies, we can increase the probability of success in the arduous journey of drug discovery.

Part 1: Target Identification and Validation - The "Druggable" Blueprint

The inception of any target-based drug discovery program lies in the identification of a "druggable" biological target.[5] This is a specific molecule, such as a protein or nucleic acid, whose activity can be modulated by a therapeutic agent to produce a beneficial effect on the disease phenotype.[5][6] The quality of the target choice is paramount, as it dictates the entire downstream discovery effort.

The Hallmarks of a Promising Drug Target

A robust drug target possesses a combination of key attributes that increase the likelihood of a successful therapeutic intervention.[5]

Attribute Description Rationale
Disease Link The target has a confirmed, causal role in the pathophysiology of the disease.[5][7]Targeting a non-driver protein is a waste of resources and will not lead to an effective treatment.[6]
Druggability The target's three-dimensional structure is known or can be predicted, revealing binding pockets amenable to modulation by a small molecule or biologic.[5]A well-defined binding site is essential for designing potent and selective drugs.
Assayability The target's activity can be readily and reliably measured in a high-throughput format.[5]This is crucial for screening large compound libraries to find initial "hits."
Differential Expression The target's expression is not uniformly distributed throughout the body, ideally being enriched in the diseased tissue.[5]This can help to minimize off-target side effects.
Favorable Toxicity Profile Modulation of the target is not predicted to cause significant adverse effects.[5]Early assessment of potential toxicity can prevent late-stage failures.
Intellectual Property (IP) Status The target has a favorable IP landscape, allowing for the development and commercialization of a new therapeutic.[5]This is a critical consideration for pharmaceutical companies.
Modern Approaches to Target Identification

Historically, target identification relied on serendipity or a limited understanding of disease biology.[7] Today, a convergence of genomics, proteomics, and computational biology has revolutionized this process.

  • Genomic Approaches: Genome-Wide Association Studies (GWAS) and genomic sequencing can identify genes associated with a particular disease.[7] Functional genomics tools, most notably CRISPR/Cas9, allow for systematic gene perturbation to directly assess the role of specific genes in disease pathways.[1] By observing the phenotypic consequences of gene knockout, inhibition, or activation, researchers can gain powerful mechanistic insights to guide target selection.[1]

  • Transcriptomics and Proteomics: These "omics" technologies provide a global snapshot of gene and protein expression levels, respectively, making it easier to identify dysregulated molecules in disease states.[7][8] Proteomics, in particular, holds the potential to identify novel proteins involved in key biological processes that could serve as drug targets.[8]

  • Artificial Intelligence and Machine Learning: AI is increasingly being used to analyze vast and complex biomedical datasets to identify new drug targets, predict druggability, and even generate novel molecular structures.[9]

Target Validation: Building Confidence in the Hypothesis

Target validation is the critical process of confirming that modulating the identified target will have the desired therapeutic effect.[5][7] This step is essential to de-risk the drug discovery program and avoid costly late-stage failures.[10]

Experimental Workflow for Target Validation

G cluster_0 Genetic Validation cluster_1 Pharmacological Validation cluster_2 Model Systems a Gene Knockout/Knockdown (e.g., CRISPR, siRNA) b Gene Overexpression e 2D & 3D In Vitro Models (Cell Lines, Organoids) a->e Assess Phenotype b->e Assess Phenotype c Tool Compounds (Selective Modulators) d Antibody-based Perturbation c->e Assess Phenotype d->e Assess Phenotype f In Vivo Animal Models (Transgenic, Xenograft) e->f Confirm In Vivo Relevance

Caption: A generalized workflow for target validation, integrating genetic, pharmacological, and model system-based approaches.

Step-by-Step Protocol: CRISPR-Cas9 Mediated Gene Knockout for Target Validation

  • Design and Synthesize Guide RNAs (gRNAs): Design two to three gRNAs targeting early exons of the gene of interest to maximize the probability of generating a loss-of-function mutation.

  • Cell Line Selection: Choose a disease-relevant cell line that endogenously expresses the target protein.

  • Transfection: Co-transfect the selected cell line with a plasmid expressing Cas9 nuclease and the gRNAs.

  • Clonal Selection: Isolate and expand single-cell clones.

  • Verification of Knockout: Screen the clones for the absence of the target protein by Western blot or flow cytometry. Sequence the genomic DNA of knockout clones to confirm the presence of frameshift mutations.

  • Phenotypic Assays: Subject the validated knockout clones to a panel of disease-relevant phenotypic assays to assess the functional consequences of target ablation.

The ultimate validation of a drug target comes from demonstrating its functional role in the disease phenotype, initially in reproducible laboratory experiments and eventually in a clinical setting.[5]

Part 2: Assay Development and High-Throughput Screening - Finding the "Hit"

Once a target is validated, the next step is to find molecules that can interact with it in a desired way. This is achieved through a process called high-throughput screening (HTS), which involves testing hundreds of thousands to millions of compounds from vast chemical libraries.[11] The foundation of a successful HTS campaign is a robust and reliable assay.

Principles of Robust Assay Design

The goal of assay development is to create a system that accurately and reproducibly measures the activity of the target. Key considerations include:

Parameter Description Importance
Relevance The assay should measure a biologically relevant activity of the target.Ensures that the "hits" identified are likely to have a functional effect.
Reproducibility The assay should yield consistent results over time and across different experimental runs.Essential for making reliable decisions about which compounds to advance.
Signal Window The difference between the signal from an uninhibited and a fully inhibited (or activated) target should be large enough to be easily measured.A large signal window minimizes the impact of experimental noise.
Z'-factor A statistical measure of assay quality that takes into account both the signal window and the variability of the data. A Z'-factor > 0.5 is generally considered excellent.Provides a quantitative measure of assay robustness.
Cost and Throughput The assay should be cost-effective and amenable to automation to allow for the screening of large compound libraries.Practical considerations are crucial for the feasibility of an HTS campaign.
High-Throughput Screening (HTS)

HTS is a numbers game. The goal is to cast a wide net to identify initial "hits" – compounds that exhibit the desired activity against the target.[12] These hits are typically have micromolar (10⁻⁶ M) potency.[11]

The HTS Workflow

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis a Assay Development & Validation b Compound Library Management c Automated Screening b->c Compound Plates d Data Acquisition c->d Plate Reading e Data Analysis & Hit Identification d->e Raw Data f Hit Confirmation & Triage e->f Prioritization g Hit-to-Lead Phase f->g Confirmed Hits

Caption: A simplified representation of the high-throughput screening (HTS) workflow.

Part 3: From Hit to Lead - The Path to a Promising Candidate

The initial hits from an HTS campaign are rarely suitable for development as drugs. They often have low potency, poor selectivity, and undesirable physicochemical properties. The hit-to-lead (H2L) stage is an iterative process of chemical modification and biological testing aimed at transforming these promising starting points into viable lead compounds.[11][12]

The Goals of Hit-to-Lead Optimization

The primary objective of the H2L phase is to identify lead compounds with an improved profile across several key parameters.[13]

Parameter Goal Rationale
Potency Improve binding affinity to the nanomolar (10⁻⁹ M) range.[11]Higher potency can lead to a lower required therapeutic dose.
Selectivity Reduce off-target activities.[13]Minimizes the potential for side effects.
Physicochemical Properties Optimize properties like solubility and membrane permeability.[14]Essential for good absorption and distribution in the body.
Metabolic Stability Reduce the rate of metabolic breakdown.[14]A more stable compound will have a longer duration of action.
Intellectual Property Establish a novel chemical scaffold that can be patented.Secures the commercial potential of the new therapeutic.
Key Strategies in Hit-to-Lead Optimization

The H2L process is a collaborative effort between medicinal chemists, biologists, and computational scientists.

  • Structure-Activity Relationship (SAR) Studies: This involves systematically modifying the chemical structure of the hit compound and measuring the effect on its biological activity.[12] This helps to identify the key chemical features required for target engagement.

  • Computational Modeling: Tools like molecular docking can predict how a compound will bind to its target, providing valuable insights for designing more potent analogs.[13] Quantitative Structure-Activity Relationship (QSAR) modeling can correlate chemical structures with their observed biological activities.[13]

  • In Vitro ADMET Screening: A suite of in vitro assays is used to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds. This early assessment helps to identify and address potential liabilities before moving into more resource-intensive in vivo studies.[15]

Part 4: Lead Optimization and Candidate Selection - Engineering a Drug

Lead optimization is the final and most intensive phase of exploratory drug discovery.[14] It involves fine-tuning the properties of the lead compounds to produce a single preclinical candidate with the optimal balance of potency, selectivity, and drug-like properties.[11][16]

The Iterative Cycle of Lead Optimization

Lead optimization is a cyclical process of design, synthesis, and testing.

G a Design (SAR, Computational Modeling) b Synthesis (Medicinal Chemistry) a->b c In Vitro Testing (Potency, Selectivity, ADMET) b->c d In Vivo Testing (Pharmacokinetics, Efficacy) c->d d->a Iterate & Refine e Preclinical Candidate Selection d->e Meets Criteria

Caption: The iterative cycle of lead optimization, leading to the selection of a preclinical drug candidate.

Preclinical Candidate Selection Criteria

The decision to nominate a compound for preclinical development is a major milestone. The selected candidate must meet a stringent set of criteria.

Category Criteria
Pharmacodynamics High potency and selectivity for the target. Demonstrated efficacy in a relevant animal model of the disease.[15]
Pharmacokinetics Favorable absorption, distribution, metabolism, and excretion (ADME) profile.[15] Appropriate half-life for the desired dosing regimen.
Safety No evidence of significant toxicity in in vitro and in vivo studies.[17] A well-defined safety margin.
CMC (Chemistry, Manufacturing, and Controls) A scalable and cost-effective synthetic route. The compound is stable and can be formulated for clinical administration.

The Transition to Preclinical Development

The selection of a preclinical candidate marks the end of the exploratory phase and the beginning of formal drug development.[18] The subsequent preclinical phase involves a rigorous set of studies designed to assess the safety and efficacy of the candidate in animals, as mandated by regulatory agencies like the FDA and EMA.[10][19] These studies, conducted under Good Laboratory Practice (GLP) guidelines, are essential for obtaining approval to initiate clinical trials in humans.[4][20]

The journey from a foundational biological insight to a preclinical drug candidate is a testament to the power of interdisciplinary scientific collaboration. By adhering to a rigorous, data-driven, and self-validating approach, we can navigate the complexities of this process and increase the likelihood of delivering innovative new medicines to patients in need.

References

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  • Technology Networks. (2024, February 15). Target Identification & Validation in Drug Discovery. Retrieved March 17, 2026, from [Link]

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  • Parabolic Drugs. (n.d.). The Role of Academic Research in Pharmaceutical Innovation. Retrieved March 17, 2026, from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024, March 3). Target identification and validation in research. Retrieved March 17, 2026, from [Link]

  • Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery. Retrieved March 17, 2026, from [Link]

  • Labtoo. (2020, November 2). The drug development process. Retrieved March 17, 2026, from [Link]

  • Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery. Retrieved March 17, 2026, from [Link]

  • Dotmatics. (n.d.). What is hit to lead stage in drug discovery? Retrieved March 17, 2026, from [Link]

  • Selvita. (n.d.). Hit to Lead and Lead Optimization. Retrieved March 17, 2026, from [Link]

  • PubMed. (2005, April 15). Target identification and validation in drug discovery: the role of proteomics. Retrieved March 17, 2026, from [Link]

  • PMC. (n.d.). Drug discovery and development: Role of basic biological research. Retrieved March 17, 2026, from [Link]

  • Universiteit Leiden. (n.d.). Hit and Lead Optimization. Retrieved March 17, 2026, from [Link]

  • Pharmaoffer.com. (2026, February 25). R&D: What is 'Research and Development' in Pharmaceuticals? Retrieved March 17, 2026, from [Link]

  • PhRMA. (n.d.). R&D Focus: 5 things to know about the biopharmaceutical research ecosystem. Retrieved March 17, 2026, from [Link]

  • (2008, June 16). Leveraging Exploratory Investigational New Drug Studies to Accelerate Drug Development. Retrieved March 17, 2026, from [Link]

  • ZEW. (n.d.). The Impact of Public Basic Research on Industrial Innovation. Retrieved March 17, 2026, from [Link]

  • Tenthpin. (n.d.). AI's Role in Drug Exploratory Development. Retrieved March 17, 2026, from [Link]

  • Infinix Bio. (2026, February 28). Comprehensive Guide to Preclinical Protocol Development: Best Practices and Insights. Retrieved March 17, 2026, from [Link]

  • PMC. (n.d.). A Review on: Phase '0' Clinical Trials or Exploratory Investigational New Drug. Retrieved March 17, 2026, from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved March 17, 2026, from [Link]

  • TRACER. (n.d.). Phase 0 exploratory trials Q&A. Retrieved March 17, 2026, from [Link]

  • ZeClinics. (2025, August 21). Good Laboratory Practices in preclinical research compliance. Retrieved March 17, 2026, from [Link]

  • GARDP. (n.d.). Preclinical development. Retrieved March 17, 2026, from [Link]

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved March 17, 2026, from [Link]

  • Slideshare. (n.d.). Exploratory drug research. Retrieved March 17, 2026, from [Link]

  • PMC. (n.d.). Fundamental considerations in drug design. Retrieved March 17, 2026, from [Link]

  • (2019, December 15). The Stages of Drug Discovery and Development Process. Retrieved March 17, 2026, from [Link]

  • Danaher Life Sciences. (n.d.). Drug Discovery and Development Process. Retrieved March 17, 2026, from [Link]

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Methodological & Application

The Versatile Scaffold: Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The pyridin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its amenability to substitution, makes it an attractive starting point for the design of novel therapeutics.[1][2] Within this class of compounds, Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate stands out as a particularly valuable and versatile building block. The strategic placement of the chloro, ethyl carboxylate, and oxo functionalities provides a rich platform for a variety of chemical transformations, enabling the rapid generation of diverse molecular libraries for drug discovery programs. This guide provides an in-depth look at the synthesis and application of this key intermediate, with a focus on its utility in the development of kinase inhibitors.

The Strategic Importance of the 3-Chloro-6-oxo Pyridine Scaffold

The arrangement of functional groups on the Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate core is not arbitrary; each plays a crucial role in its synthetic utility:

  • The Chlorine Atom (C3): This is the primary handle for diversification. As a good leaving group, it is amenable to displacement via nucleophilic aromatic substitution (SNAr) or, more commonly, participation in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3] This allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents, which are often critical for tuning the pharmacological properties of the final compound.

  • The Ethyl Carboxylate Group (C2): This group can serve several purposes. It can act as a directing group in certain electrophilic substitution reactions. More importantly, it can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common functional group in many drug molecules. Alternatively, it can be reduced or otherwise modified to introduce further diversity.

  • The 6-Oxo Group: The pyridinone tautomer is generally favored. The N-H bond of the pyridinone can be alkylated or arylated to introduce further substituents. The carbonyl group itself can participate in hydrogen bonding interactions with biological targets.

This combination of reactive sites allows for a modular and convergent approach to the synthesis of complex molecules, making this scaffold highly sought after in drug discovery.

Synthesis of the Core Scaffold: A Plausible Route

While numerous methods exist for the synthesis of substituted pyridin-2(1H)-ones, a robust and adaptable route to Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate can be envisioned through a multi-step sequence starting from readily available materials. This proposed synthesis is based on established chemical transformations of similar substrates.

Synthesis_Workflow A Diethyl Malonate + Diethyl Formylaminomalonate B Ethyl 2,6-dihydroxynicotinate A->B  Base-catalyzed  condensation C Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate B->C  Chlorination (e.g., POCl3)

Caption: Proposed synthetic workflow for the title compound.

Protocol 1: Synthesis of Ethyl 2,6-dihydroxynicotinate

This step involves a base-catalyzed condensation reaction.

Materials:

  • Diethyl malonate

  • Diethyl formylaminomalonate (or a similar formylating agent equivalent)

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (for neutralization)

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add diethyl malonate dropwise with stirring.

  • Following the addition of diethyl malonate, add diethyl formylaminomalonate dropwise.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize with hydrochloric acid.

  • The precipitated product, Ethyl 2,6-dihydroxynicotinate, can be collected by filtration, washed with cold ethanol, and dried under vacuum.

Protocol 2: Chlorination to Yield Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate

The dihydroxy intermediate is then chlorinated, typically using a reagent like phosphorus oxychloride (POCl₃), which is a common and effective method for converting hydroxypyridines to chloropyridines.[4][5]

Materials:

  • Ethyl 2,6-dihydroxynicotinate

  • Phosphorus oxychloride (POCl₃)

  • Optional: A tertiary amine base (e.g., N,N-diethylaniline or pyridine)[4]

  • Dichloromethane (or another suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a fume hood, suspend Ethyl 2,6-dihydroxynicotinate in an excess of phosphorus oxychloride (POCl₃). A high-boiling aprotic solvent can also be used.

  • Optionally, a tertiary amine base can be added to scavenge the HCl generated.[4]

  • Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate.

Key Synthetic Transformations and Applications

The true synthetic power of Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate lies in its ability to undergo further functionalization. The C3-chloro group is the primary site for introducing molecular diversity, most notably through palladium-catalyzed cross-coupling reactions.

Functionalization_Workflow Start Ethyl 3-chloro-6-oxo-1,6- dihydropyridine-2-carboxylate Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) Start->Suzuki  Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amine) Start->Buchwald  Pd Catalyst, Base, Ligand Product_Aryl C3-Aryl/Heteroaryl Substituted Pyridinone Suzuki->Product_Aryl Product_Amino C3-Amino Substituted Pyridinone Buchwald->Product_Amino

Caption: Key functionalization pathways for the title compound.

Application in Kinase Inhibitor Synthesis: A Case Study of FER Tyrosine Kinase Inhibitors

Recent studies have highlighted the importance of the pyridinone scaffold in the development of potent and selective inhibitors of FER tyrosine kinase, a non-receptor tyrosine kinase implicated in cancer cell progression and metastasis.[6][7][8] The synthesis of novel pyrido-pyridazinone derivatives as FER inhibitors often starts from a substituted chloropyridine, demonstrating the utility of our title compound's core structure.[9]

The general strategy involves the initial functionalization of the chloropyridinone core, followed by further synthetic modifications to build up the final inhibitor. For instance, the C3 position can be elaborated with a suitable aryl or heteroaryl group via a Suzuki-Miyaura coupling, which may be crucial for occupying a specific pocket in the kinase's ATP-binding site. Subsequently, the ethyl ester at C2 can be hydrolyzed and coupled with a hydrazine derivative to form the pyridazinone ring system seen in many potent FER inhibitors.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed coupling of Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate with an aryl or heteroaryl boronic acid.[10]

Materials:

  • Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%)

  • Ligand (if necessary, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equiv)

  • Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere, add Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate, the boronic acid, the palladium catalyst, the ligand (if used), and the base.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can also be performed in a microwave reactor to significantly reduce reaction times.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the C3-arylated/heteroarylated pyridinone.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridines

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane/H₂O10012-24Varies[11]
Pd₂(dba)₃ (2)RuPhos (4)K₂CO₃ (2.0)DMF/H₂O120 (µW)0.5-1Varies[11]
Pd(dppf)Cl₂ (10)-Na₂CO₃ (2.0)Dioxane/H₂O140Varies68-92[12]
Protocol 4: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of the C3 position.[7][8][13]

Materials:

  • Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 2-10 mol%)

  • Base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate, the palladium pre-catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with the inert gas several times.

  • Add the anhydrous, deoxygenated solvent via syringe, followed by the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the C3-aminated pyridinone.

Conclusion

Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate is a high-value building block for medicinal chemistry, offering multiple avenues for synthetic elaboration. Its utility is particularly evident in the construction of kinase inhibitors, where the strategic functionalization of the pyridinone core is paramount for achieving potency and selectivity. The protocols outlined in this guide, based on established and reliable chemical transformations, provide a solid foundation for researchers to leverage this versatile scaffold in their drug discovery endeavors. The ability to readily perform Suzuki-Miyaura and Buchwald-Hartwig reactions on this core structure opens the door to a vast chemical space, paving the way for the discovery of next-generation therapeutics.

References

  • Fujita, R., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Organic Syntheses. (1963). DIETHYL ETHYLIDENEMALONATE. [Link]

  • Lin, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Nishimura, Y., et al. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters. [Link]

  • Nishimura, Y., et al. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. SciSpace. [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. [Link]

  • Nishimura, Y., et al. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. PubMed. [Link]

  • MdCPi. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]

  • Patsnap. (2021).
  • Hu, B., et al. (2011). 3-Chloropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Nishimura, Y., et al. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity. ResearchGate. [Link]

  • Google Patents. (2010).
  • Chemical Insights. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • Khan, F. N., et al. (2009). Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • ResearchGate. (2025). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. [Link]

  • Organic Syntheses. (1990). 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. [Link]

  • Singh, R. P., et al. (2018). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure. [Link]

  • Khan, F. N., et al. (2009). Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Der Pharma Chemica. (2017). A Facile Multicomponent Synthesis of Ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo pyrimidine-5 carboxylate and Its Derivatives. [Link]

  • OMICS International. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. [Link]

  • PubChem. (n.d.). Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate. [Link]

  • Demchenko, A. M., et al. (2021). N-(5-Morpholino-2-arylimidazo[2,1-b][11][14][15]thiadiazol-6- yl)carboxamides as Potential Fer/FerT Kinase Inhibitors. Homology Model. Biointerface Research in Applied Chemistry. [Link]

  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. [Link]

  • Google Patents. (2019).
  • IUCr. (2022). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Al-Hussain, S. A., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]

  • Google Patents. (2007). Chlorination using POCl3 and benzyltriethylammonium chloride.
  • Indian Chemical Society. (2019). POCl -PCl mixture: A robust chlorinating agent†. [Link]

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Application Note: Comprehensive Profiling of Targeted Protein Degradation (PROTACs) via TR-FRET and Live-Cell Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

Targeted Protein Degradation (TPD) has revolutionized drug discovery by shifting the paradigm from occupancy-driven inhibition to event-driven pharmacology[1]. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the ubiquitin-proteasome system (UPS). By simultaneously binding a protein of interest (POI) and an E3 ubiquitin ligase, PROTACs induce a transient ternary complex that facilitates the poly-ubiquitination and subsequent degradation of the target[2].

Because PROTACs act catalytically, traditional binary affinity metrics ( KD​ ) are insufficient predictors of cellular efficacy. A highly potent binary binder may fail to induce the necessary protein-protein interactions (PPI) for ubiquitination, or it may suffer from poor cellular permeability due to its high molecular weight[2]. Therefore, a robust, self-validating screening cascade must measure both the biochemical formation of the ternary complex and the kinetic reality of intracellular degradation.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Productive Ternary Complex POI->Ternary Target Ligand PROTAC PROTAC Degrader PROTAC->Ternary Linker Bridging E3 E3 Ubiquitin Ligase E3->Ternary E3 Ligand Ub Poly-Ubiquitination Cascade Ternary->Ub E2 Enzyme Recruitment Degradation 26S Proteasomal Degradation Ub->Degradation Target Cleavage

Fig 1. Mechanistic pathway of PROTAC-mediated targeted protein degradation.

Biochemical Profiling: TR-FRET Assay for Ternary Complex Formation

Causality of Experimental Choice

While Fluorescence Polarization (FP) is a standard method for binary binding, it requires saturating concentrations of protein that make it infeasible for High-Throughput Screening (HTS) of ternary complexes[3]. Time-Resolved Fluorescence Energy Transfer (TR-FRET) is the superior choice. TR-FRET utilizes a long-lifetime lanthanide donor (e.g., Terbium) and a standard fluorophore acceptor. By introducing a time delay before measurement, short-lived background autofluorescence is eliminated, yielding an exceptionally high signal-to-noise ratio[4].

Crucially, TR-FRET accurately captures the "Hook Effect" (Prozone Effect) . Because PROTACs are bivalent, excessive concentrations saturate both the POI and the E3 ligase independently, preventing the formation of the productive ternary complex. TR-FRET readouts effectively map this bell-shaped dose-response curve, identifying the optimal concentration window for degradation[5].

Protocol 1: In Vitro TR-FRET Ternary Complex Assay

Self-Validating System Design: To ensure the assay measures true ternary complex formation rather than non-specific protein aggregation, this protocol incorporates a competitive inhibition control. The addition of excess free binary ligand (e.g., free JQ1 for BRD4 or free Thalidomide for CRBN) must completely abrogate the TR-FRET signal[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare GST-tagged POI (e.g., GST-BRD4) and His-tagged E3 Ligase (e.g., His-CRBN) in an optimized assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA, 1 mM DTT)[6].

  • Fluorophore Conjugation: Utilize a Terbium (Tb)-labeled anti-GST antibody as the donor and an AlexaFluor 488 (AF488)-labeled anti-His antibody as the acceptor[5].

  • Compound Titration: Prepare an 11-point, 3-fold serial dilution of the PROTAC in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent protein denaturation.

  • Assay Assembly (384-well plate):

    • Dispense 5 µL of the PROTAC dilution into the well.

    • Add 5 µL of a pre-incubated mixture of GST-POI (10 nM final) and Tb-anti-GST (2 nM final).

    • Add 5 µL of a pre-incubated mixture of His-E3 (10 nM final) and AF488-anti-His (10 nM final).

  • Equilibration: Seal the plate and incubate in the dark at room temperature for 120–180 minutes to reach thermodynamic equilibrium[5].

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or CLARIOstar). Excite at 337 nm and measure emission at both 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (Emission 665 / Emission 620). Plot the ratio against the log of the PROTAC concentration to generate the bell-shaped dose-response curve.

Live-Cell Kinetic Monitoring: Cellular Degradation Assay

Causality of Experimental Choice

Biochemical affinity does not guarantee cellular efficacy. PROTACs frequently suffer from poor membrane permeability, and intracellular degradation is highly dependent on physiological ATP levels, endogenous ubiquitin pools, and competition from endogenous E3 ligase substrates[2].

Endpoint assays (like Western Blotting) provide only a snapshot in time and suffer from low throughput. Instead, utilizing CRISPR/Cas9 to endogenously tag the POI with a small, 11-amino-acid HiBiT peptide allows for real-time, live-cell kinetic monitoring[7]. When the complementary LgBiT is expressed in the cell, it binds HiBiT to reconstitute a functional NanoBiT luciferase. As the PROTAC degrades the target, the luminescence signal drops proportionally, providing high-resolution kinetic data[7].

Protocol 2: Live-Cell Kinetic Degradation Assay

Self-Validating System Design: A drop in luminescence could theoretically be caused by PROTAC-induced cytotoxicity or off-target luciferase inhibition. To validate that the signal loss is strictly due to UPS-mediated degradation, parallel control wells must be pre-treated with MG132 (a 26S proteasome inhibitor) or MLN4924 (a NEDD8-activating enzyme inhibitor that blocks Cullin-RING ligase activity). If the PROTAC is functioning via the intended mechanism, these inhibitors will rescue the luminescence signal[7].

Step-by-Step Methodology:

  • Cell Seeding: Harvest CRISPR-engineered cells expressing endogenous HiBiT-POI and stable LgBiT. Seed at 10,000 cells/well in a 96-well white, flat-bottom tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Mechanistic Control Pre-treatment: To the validation wells, add MG132 (10 µM final) or MLN4924 (1 µM final) 1 hour prior to PROTAC addition.

  • Substrate Addition: Add the live-cell Nano-Glo® Endurazine™ substrate to all wells to enable continuous luminescence reading without lysing the cells.

  • PROTAC Treatment: Treat cells with a 9-point dose-response of the PROTAC. Include a DMSO-only vehicle control.

  • Kinetic Monitoring: Place the plate into an environmentally controlled microplate reader (37°C, 5% CO₂). Record luminescence every 30 minutes for 24 hours[7].

  • Data Analysis: Normalize the luminescence of PROTAC-treated wells to the DMSO control. Calculate the DC50​ (concentration required for 50% degradation) and Dmax​ (maximum achievable degradation).

Quantitative Data Presentation

A robust PROTAC profiling campaign must synthesize biochemical and cellular data to select lead candidates. The table below demonstrates the correlation between in vitro ternary complex formation and live-cell degradation efficacy for a panel of CRBN-based BRD4 degraders[5].

PROTAC CompoundTarget / E3TR-FRET EC50​ (nM)Hook Effect Onset (nM)Cellular DC50​ (nM) Dmax​ (%)
dBET1 BRD4 / CRBN412.0> 5,00078.885.0
PROTAC BET-1 BRD4 / CRBN4.11,0004.395.0
PROTAC BET-2 BRD4 / CRBN12.32,5009.692.0

Note: The high biochemical potency ( EC50​ ) of PROTAC BET-1 translates directly to superior cellular degradation ( DC50​ ), whereas dBET1 requires significantly higher concentrations to achieve ternary complex formation and cellular efficacy.

Integrated Experimental Workflow

Workflow Prep Reagent Preparation (Proteins, Fluorophores) TRFRET Biochemical TR-FRET (Ternary Complex K_D) Prep->TRFRET In Vitro Screening CellLine CRISPR/Cas9 Cell Engineering (Endogenous HiBiT Tagging) TRFRET->CellLine Hit Compounds NanoBRET Live-Cell Kinetic Assay (Real-Time Degradation) CellLine->NanoBRET Intracellular Profiling Validation Mechanistic Validation (MG132 / MLN4924 Controls) NanoBRET->Validation Confirm UPS Pathway

Fig 2. Integrated stepwise workflow for the biochemical and cellular validation of PROTAC degraders.

References

  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM12uIA_lWNKcjimdbo6UMDbX-tj9jo9L3jpDZAwKmqjI17GD2xAWaKCDNpOd2gL-dFamLD_lH_uG2ckc--2raQSnN4st9_eSPWQVJiqpU77BcmGp4ZMZ5Rw-F_y5ew7p6V5GlqehV60WDIUY=]
  • Assays and technologies for developing proteolysis targeting chimera degraders. NCBI / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeJrNzMkc00IpLiuT3rD7OJWEd1f-gS5zdtuv4Az85ODFgWnqN_f4NuzwV6I3-3_G0fkpqddmK2wfrhcLvk3MwTk3tdaotAs7cxXEkCOtb75Z_JTszdf72JXWS6zXH0gyri8m1Ku8p356AYhk=]
  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS.[https://vertexaisearch.cloud.google.
  • Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology. ResearchGate / STAR Protocols.[https://vertexaisearch.cloud.google.
  • Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE12DNvsKotv1toGw38JhGzZ6uMZgvSixKfkH2HvIuFqzR7u8msaSgjqkqKJuLHYOs1vpNbeXk2qeZgij0HJd9ZC7az4oAqROkz4irURGiD6O4u7cDLFsDArDcLauTr5Xkp9_Ja3mmlnRBH8WvlOrlSjOp0X2e_2UcJybfyBsHAMklJdEZsZJv_S--5TUfjkNUbfVOJz7_PFE0iJ4Up8m9IMBtwYEu8uLDteTR-YQGLvTyymRgQP4qsQo1Qy_b0Tc_X1TIg3Oa-eRMWNNw6gaC1VOt9K6NZ2hUFWX3Hny-ntwF6a7E=]
  • Targeted Protein Degradation: Design Considerations for PROTAC Development. NCBI / PMC.[https://vertexaisearch.cloud.google.
  • Novel approaches to targeted protein degradation technologies in drug discovery. NCBI / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6f2NSJ2lSLCwPTypa8BlLg_V_qbC__A84l461suxGifwqTEb20oDeO_QDDOqQYVfPrDLfPUji_gZM-bUBzQU4RYzecsapBjOq2grgzJ07k3ou482mO5MeYNrb5T9du5vIlPaMWdLP5nkST_fH]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis, ensuring optimal reaction conditions and high-purity products. Our approach is grounded in established chemical principles and field-proven insights to support your experimental success.

Introduction to the Synthetic Strategy

The synthesis of Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate, a substituted 2-pyridone, can be approached through several routes. A common and logical strategy involves a multi-step process beginning with the construction of the core pyridone ring, followed by targeted functionalization. One plausible pathway is the cyclization of appropriate precursors to form a dihydropyridone, which is then chlorinated.

This guide will focus on a hypothetical, yet chemically sound, two-step approach:

  • Step 1: Condensation/Cyclization to form an ethyl 6-oxo-1,6-dihydropyridine-2-carboxylate intermediate. This can be achieved through various condensation reactions, such as those resembling a Guareschi or Knoevenagel-type condensation.[1][2]

  • Step 2: Regioselective Chlorination at the C3 position to yield the final product.

This guide will address potential challenges in both of these key stages.

Experimental Workflow Overview

Synthetic_Workflow cluster_0 Step 1: Pyridone Ring Formation cluster_1 Step 2: Regioselective Chlorination A Starting Materials (e.g., β-ketoester, enamine) B Condensation & Cyclization A->B Base/Acid Catalyst C Ethyl 6-oxo-1,6- dihydropyridine-2-carboxylate (Intermediate) B->C Work-up & Purification E Chlorination Reaction C->E D Chlorinating Agent (e.g., NCS, SO2Cl2) D->E F Final Product Ethyl 3-chloro-6-oxo-1,6- dihydropyridine-2-carboxylate E->F Quenching, Work-up & Final Purification Side_Reactions Intermediate Pyridone Intermediate FinalProduct Desired Product (3-chloro) Intermediate->FinalProduct + 1 eq. NCS OverChlorination Over-chlorinated Product (e.g., 3,5-dichloro) Intermediate->OverChlorination Excess NCS or High Temp Decomposition Ring-Opened or Decomposed Products Intermediate->Decomposition Harsh Conditions FinalProduct->OverChlorination Excess NCS or High Temp Hydrolysis Hydrolyzed Product (Carboxylic Acid) FinalProduct->Hydrolysis Aqueous Acid/Base Work-up

Sources

Surface Plasmon Resonance (SPR) Troubleshooting & Optimization Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Surface Plasmon Resonance (SPR) Biomolecular Interaction Analysis. As researchers and drug development professionals, you rely on SPR to extract critical kinetic parameters ( ka​ , kd​ ) and affinities ( KD​ ) for hit-to-lead optimization. However, SPR is highly sensitive to environmental and physical artifacts.

This guide is engineered to provide you with the mechanistic causality behind common experimental failures and equip you with self-validating protocols to ensure absolute scientific integrity in your binding data.

PART 1: The Causality of SPR Artifacts & Workflow Logic

SPR measures mass changes within an evanescent wave field extending approximately 300 nm from the gold sensor surface[1]. Because the detector cannot distinguish between the specific binding of your target analyte, bulk refractive index shifts, or non-specific aggregation, your experimental design must proactively isolate the specific interaction.

The diagram below outlines the logical decision tree for diagnosing and resolving the three most common kinetic artifacts: Mass Transport Limitation (MTL), Non-Specific Binding (NSB), and Incomplete Regeneration.

SPR_Optimization Start Immobilize Ligand & Inject Analyte Eval Evaluate Sensorgram Start->Eval MTL Flow Rate Dependent Kinetics? Eval->MTL NSB Signal in Reference Channel? Eval->NSB Regen Baseline Drift or Poor Dissociation? Eval->Regen MTL_Fix Mass Transport Limitation: 1. Increase Flow Rate 2. Lower Ligand Density MTL->MTL_Fix Yes Valid Valid 1:1 Kinetic Model MTL->Valid No MTL_Fix->Start NSB_Fix Non-Specific Binding: 1. Optimize Buffer (NaCl, pH) 2. Add Surfactant NSB->NSB_Fix Yes NSB->Valid No NSB_Fix->Start Regen_Fix Regeneration Issue: 1. Screen Acid/Base/Salt 2. Use Capture Method Regen->Regen_Fix Yes Regen->Valid No Regen_Fix->Start

Figure 1: Logical decision tree for diagnosing and resolving common SPR kinetic artifacts.

PART 2: Frequently Asked Questions & Troubleshooting

Q1: My association and dissociation curves look artificially linear, and the calculated ka​ is lower than expected. What is happening?

A: You are likely observing Mass Transport Limitation (MTL) .

  • The Causality: MTL occurs when the rate at which the analyte binds to the immobilized ligand ( ka​ ) exceeds the rate at which the analyte diffuses from the bulk microfluidic flow to the sensor surface ( km​ ). The local analyte concentration at the surface becomes depleted, meaning your sensorgram is measuring the diffusion rate of the analyte rather than the true chemical binding kinetics[2].

  • The Solution: You must shift the reaction back to being kinetically controlled. First, increase your flow rate (e.g., from 30 µL/min to 75–100 µL/min) to rapidly replenish the local analyte concentration[3]. Second, decrease the ligand immobilization density ( Rmax​ ). A lower surface capacity reduces the rate of local analyte consumption, preventing the depletion zone from forming[4].

Q2: I am seeing a significant response signal in my reference channel (blank surface). How do I eliminate this?

A: This is a classic case of Non-Specific Binding (NSB) , which inflates your response units (RU) and compromises data integrity.

  • The Causality: NSB is driven by electrostatic, hydrophobic, or van der Waals forces between your analyte and the sensor matrix (e.g., carboxymethyl dextran) or the bare gold surface[5][6]. Because the dextran matrix is negatively charged above pH 3.5, positively charged analytes (high pI) will act as electrostatic sponges.

  • The Solution: Optimize your running buffer. If the interaction is electrostatic, increase the ionic strength by adding 150–500 mM NaCl to create a charge-shielding effect[6]. If the interaction is hydrophobic, introduce a non-ionic surfactant like 0.05% Tween-20. Additionally, ensure you are using a blocking agent (e.g., BSA or ethanolamine) to cap highly reactive sites on the reference channel[7].

Q3: My baseline fails to return to zero after the dissociation phase, and subsequent injections show a decreasing Rmax​ .

A: This indicates incomplete dissociation or inadequate surface regeneration, leading to progressive ligand denaturation.

  • The Causality: High-affinity interactions ( KD​ in the low nM to pM range) have exceptionally slow off-rates ( kd​ ). If your regeneration buffer is too harsh (e.g., extreme pH), it permanently unfolds the covalently bound ligand, reducing the active binding capacity ( Rmax​ ) for the next cycle[8].

  • The Solution: Perform a systematic regeneration scouting matrix (see Table 2). If the ligand is too fragile to withstand any regeneration conditions, abandon covalent coupling and switch to a Capture Kinetic approach (e.g., His-tag capture via Ni-NTA). In capture kinetics, both the ligand and analyte are stripped away at the end of every cycle, and fresh ligand is captured for the next injection, guaranteeing a pristine, fully active surface[8].

PART 3: Step-by-Step Experimental Protocol

Protocol: Self-Validating SPR Capture Assay for High-Affinity Kinetics

This protocol is designed as a self-validating system. By utilizing capture kinetics, we inherently control for ligand degradation and ensure uniform ligand orientation.

Step 1: Surface Preparation & Reference Deactivation

  • Dock a standard CM5 (carboxymethyl dextran) sensor chip into the SPR instrument.

  • Activate Flow Cells 1 (Reference) and 2 (Active) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Immobilize the capture molecule (e.g., Anti-His antibody) to ~2000 RU on both flow cells.

  • Block remaining active ester groups on both cells with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

Step 2: Ligand Capture (Self-Validation Checkpoint)

  • Inject the His-tagged ligand over Flow Cell 2 only.

  • Self-Validation Check: Target a highly controlled, low capture density ( Rmax​<30 RU). By keeping the ligand density mathematically low, you minimize the local analyte depletion zone, thereby inherently preventing Mass Transport Limitation.

Step 3: Analyte Injection (Multi-Cycle Kinetics)

  • Prepare a 5-point concentration series of your analyte (ranging from 0.1×KD​ to 10×KD​ ) in the running buffer.

  • Inject the analyte over both Flow Cells 1 and 2 at a high flow rate of 75 µL/min .

    • Causality: High flow rates ensure the bulk analyte concentration is maintained at the sensor surface, forcing the reaction to remain kinetically controlled rather than diffusion-limited.

  • Allow a dissociation time of 600–1200 seconds to accurately resolve slow off-rates.

Step 4: Surface Regeneration & Baseline Verification

  • Inject 10 mM Glycine-HCl (pH 1.5) for 30 seconds over both flow cells to strip the captured ligand and bound analyte complex.

  • Self-Validation Check: Monitor the post-regeneration baseline. The RU must return to within ±2 RU of the pre-capture baseline. If the baseline drifts upwards, increase the regeneration contact time to 60 seconds.

PART 4: Quantitative Data Tables

Table 1: SPR Troubleshooting & Optimization Matrix
ArtifactDiagnostic IndicatorPrimary Corrective ActionSecondary Corrective Action
Mass Transport Limitation kobs​ increases with flow rateIncrease flow rate to >50 µL/minDecrease ligand immobilization density ( Rmax​ )
Non-Specific Binding High RU signal in reference channelAdd 0.05% Tween-20 to running bufferIncrease NaCl concentration (150–500 mM)
Baseline Drift Baseline does not return to 0 RUScreen regeneration buffers (pH/salt)Switch from covalent coupling to capture kinetics
Steric Hindrance Low Rmax​ despite high ligand densityInsert a flexible spacer/linkerOptimize coupling pH to avoid active site masking
Table 2: Regeneration Buffer Scouting Matrix

Use this matrix to empirically determine the mildest condition that fully removes the analyte.

Condition Type Reagent Typical Concentration Mechanism of Action
Acidic Glycine-HCl 10 mM (pH 1.5 - 2.5) Protonates acidic residues; disrupts electrostatics and hydrogen bonds.
Basic NaOH 1 - 50 mM Deprotonates basic residues; disrupts charge-charge interactions.
Ionic (High Salt) NaCl or MgCl₂ 1 - 4 M Shields strong electrostatic interactions without altering pH.

| Detergent | SDS | 0.05% - 0.5% | Disrupts strong hydrophobic interactions (use with caution; can denature). |

PART 5: References

  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments Nicoya Lifesciences URL:[Link]

  • The Role of Mass Transport Limitation and Surface Heterogeneity in the Biophysical Characterization of Macromolecular Binding Processes by SPR Biosensing National Institutes of Health (NIH) / PMC URL:[Link]

  • Increased sensitivity of SPR assays in plasma through efficient parallel assay optimization National Institutes of Health (NIH) / PubMed URL:[Link]

  • Surface Plasmon Resonance Troubleshooting - SPR Assay Advice Bitesize Bio URL:[Link]

  • Biacore T200 Getting Started Guide Integrated Structural Biology Grenoble (ISBG) URL:[Link]

  • 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments Technology Networks URL:[Link]

  • Biacore T200 Instrument Handbook University of Helsinki URL:[Link]

Sources

Validation & Comparative

X-ray crystal structure of Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

X-ray Crystallography and Structure-Based Design: A Comparative Guide to Ethyl 3-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylate Derivatives in Kinase Inhibitor Discovery

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and structure-based drug design (SBDD), the selection of an optimal hinge-binding scaffold is critical. Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS: 1214379-11-9) has emerged as a highly privileged building block, particularly in the development of kinase inhibitors targeting the MAPK interacting kinases (MNK1/2) . This guide objectively compares the crystallographic performance, binding thermodynamics, and structural utility of the 3-chloro derivative against its fluorinated and methylated alternatives, providing actionable, self-validating protocols for X-ray crystallographic studies.

Mechanistic Rationale: The Superiority of the 3-Chloro Substitution

The 6-oxo-1,6-dihydropyridine core functions as an exceptional ATP-mimetic, forming robust bidentate hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region. However, the exact nature of the substitution at the C3 position dictates the ultimate success of the ligand.

The Causality of Halogen Selection: While fluorine is often used in medicinal chemistry to modulate pKa and improve metabolic stability, it fails to optimize binding in this specific hinge pocket. The choice of a chlorine atom at the C3 position is driven by quantum-chemical properties—specifically, the formation of a "sigma-hole" . Because chlorine is highly polarizable, the electron-withdrawing nature of the dihydropyridine ring pulls electron density away from the halogen's distal pole. This creates a localized region of positive electrostatic potential (the sigma-hole) that acts as a Lewis acid.

In the kinase active site, this sigma-hole forms a highly directional, orthogonal halogen bond with the Lewis basic backbone carbonyl oxygen of the hinge region . Fluorine, being highly electronegative and non-polarizable, lacks this sigma-hole and instead causes electrostatic repulsion, leading to suboptimal binding geometries. Furthermore, the ethyl ester moiety is strategically chosen over a free carboxylic acid to mask negative charge during early screening, preventing non-specific electrostatic aggregation and facilitating the growth of high-resolution protein crystals.

Comparative Performance Analysis

To objectively evaluate the product, we compare the crystallographic and thermodynamic performance of the 3-chloro derivative (Product A) against two common synthetic alternatives: the 3-fluoro (Alternative B) and 3-methyl (Alternative C) derivatives.

Table 1: Crystallographic and Physicochemical Properties of Dihydropyridine Derivatives

Scaffold DerivativeC3 SubstituentSigma-Hole PotentialPrimary Hinge Binding ModeRelative Affinity ( ΔΔG )Crystallographic B-factor (Ligand)
Product A -Cl (Chlorine) Strong (+ve) H-bond + Halogen Bond Baseline (0.0 kcal/mol) Low (Rigid, well-ordered)
Alternative B-F (Fluorine)None (-ve)H-bond only+1.8 kcal/mol (Weaker)High (Flexible/Disordered)
Alternative C-CH3 (Methyl)N/AH-bond + Hydrophobic+1.2 kcal/mol (Weaker)Medium (Partial disorder)

Data Interpretation: The 3-chloro derivative consistently yields lower crystallographic B-factors (indicating a highly ordered, rigid binding pose) and superior binding affinity due to the synergistic combination of hydrogen bonding and sigma-hole halogen bonding.

Biological Context and Workflow Visualization

To understand where these inhibitors exert their effect, we must look at the signaling cascade. MNK1/2 kinases are critical downstream effectors in the MAPK pathway, responsible for phosphorylating eIF4E and driving oncogenic mRNA translation.

MNK_Pathway A Extracellular Signal (Growth Factors) B MAPK Cascade (ERK/p38) A->B C MNK1/2 Kinase B->C D eIF4E Phosphorylation C->D E mRNA Translation (Oncogenesis) D->E F 3-Cl-Dihydropyridine Inhibitor F->C

Caption: MNK1/2 signaling pathway and targeted inhibition by 3-Cl-dihydropyridine.

SBDD_Workflow A Ligand Synthesis (3-Cl Derivative) C Co-Crystallization (Hanging Drop) A->C B Protein Purification (MNK1/2 Kinase) B->C D X-Ray Diffraction (Synchrotron) C->D E Structure Refinement (Phenix/Refmac) D->E

Caption: High-throughput co-crystallization workflow for dihydropyridine derivatives.

Experimental Protocols: Self-Validating Co-Crystallization

To ensure reproducibility and scientific integrity, the following protocol for the co-crystallization of MNK kinase with Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate includes built-in validation checkpoints.

Step 1: Protein-Ligand Complex Preparation
  • Buffer Exchange: Concentrate purified MNK kinase to 10 mg/mL in Size Exclusion Chromatography (SEC) buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Causality: TCEP is explicitly chosen over DTT as the reducing agent because DTT can slowly react with halogenated compounds over prolonged crystallization incubations, leading to covalent adducts and false electron density maps.

  • Ligand Addition: Add the 3-chloro-dihydropyridine ligand (100 mM stock in DMSO) to a final concentration of 2 mM. Ensure the final DMSO concentration remains below 2% to prevent protein denaturation.

  • System Validation (Checkpoint 1): Analyze the incubated complex via Dynamic Light Scattering (DLS). A polydispersity index (PdI) of < 0.2 confirms that the ligand has not induced protein aggregation, validating the structural integrity of the sample prior to crystallization.

Step 2: Hanging-Drop Vapor Diffusion
  • Setup: In a 24-well VDX plate, mix 1 μ L of the validated protein-ligand complex with 1 μ L of reservoir solution (e.g., 20% PEG 3350, 0.2M Potassium Thiocyanate, 0.1M Bis-Tris pH 6.5).

  • Incubation: Seal the wells with siliconized coverslips and incubate at 20°C.

    • Causality: The hanging-drop method is strictly preferred over sitting-drop for this class of complexes. It allows for a slower, more thermodynamically controlled vapor equilibration rate, which is critical for forming well-ordered crystals of the highly flexible kinase activation loops.

Step 3: X-ray Diffraction Data Collection and Refinement
  • Harvesting: Harvest crystals using nylon loops. Cryoprotect by briefly soaking the crystal in the reservoir solution supplemented with 20% (v/v) glycerol, then flash-freeze in liquid nitrogen.

  • Diffraction: Collect diffraction data at a synchrotron light source (e.g., 100 K, wavelength 0.979 Å). Process the data using XDS.

  • System Validation (Checkpoint 2): Perform molecular replacement and iteratively refine the structure using Phenix.refine. The structural model is only validated when the Rwork​ drops below 0.20 and the Rfree​ is within 0.05 of the Rwork​ ( ΔR<0.05 ). This critical internal checkpoint ensures that the electron density assigned to the 3-chloro-dihydropyridine ligand and its associated halogen bond is genuine and not an artifact of over-parameterization.

References

  • US Patent 9814718B2 - MNK inhibitors and methods related thereto. Google Patents.
  • Lu, Y., et al. (2009) - Halogen Bonding—A Novel Interaction for Rational Drug Design? Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Scholfield, M. R., et al. (2013) - Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Protein Science (via PubMed Central / NIH). Available at:[Link]

A Senior Application Scientist's Guide to Comparative Validation of Analytical Instruments for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the fast-paced landscape of drug development, the selection of analytical instrumentation is a critical decision with far-reaching implications for data quality, experimental efficiency, and regulatory compliance. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct an objective, data-driven comparative validation of analytical instruments. Moving beyond a simple feature-by-feature comparison, this document outlines a rigorous, scientifically sound process for evaluating instrument performance based on empirical evidence. By adhering to the principles of scientific integrity and self-validating systems, this guide empowers you to make an informed decision that best suits the specific needs of your laboratory and research objectives.

Introduction: The Imperative of Objective Instrument Validation

The choice of an analytical instrument in a drug development setting is not merely a procurement exercise; it is a foundational element of the entire research and development pipeline. The data generated by these instruments underpins critical decisions, from lead optimization and candidate selection to formulation development and quality control.[1][2] Consequently, a subjective or incomplete comparison of available options can introduce significant risk, leading to unreliable data, project delays, and potential regulatory hurdles.

This guide eschews a "one-size-fits-all" template for a more dynamic and scientifically rigorous approach. The core philosophy is that a comparative analysis must be grounded in empirical data generated through a well-designed validation study. This approach ensures that the selected instrument is not just "feature-rich" on paper but is demonstrably "fit for purpose" within the context of your specific applications.[3][4]

Designing the Comparative Validation Study: A Self-Validating Framework

The cornerstone of a robust comparative analysis is a meticulously designed validation study. This study should be structured to provide a holistic and objective assessment of each instrument's performance across key analytical parameters. The following sections detail the essential components of such a study.

Defining the Analytical Challenge: Context is Key

Before embarking on any experimental work, it is crucial to clearly define the analytical challenge the instrument is intended to address. This involves a thorough consideration of:

  • The Analyte(s): What are the physicochemical properties of the molecule(s) of interest (e.g., small molecule, biologic, peptide)?

  • The Matrix: In what sample matrix will the analyte be measured (e.g., plasma, urine, formulation buffer)?

  • The Application: What is the intended use of the data (e.g., pharmacokinetic studies, stability testing, impurity profiling)?

Answering these questions will inform the selection of appropriate validation parameters and acceptance criteria.

Core Validation Parameters for Comparative Assessment

The International Council for Harmonisation (ICH) guidelines provide a widely accepted framework for the validation of analytical procedures.[5][6] These parameters form the basis of our comparative validation study.

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[6]

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6]

  • Accuracy: The closeness of test results obtained by the method to the true value.[6]

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[6]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

Experimental Protocols: Generating the Comparative Data

This section provides detailed, step-by-step methodologies for the key experiments required to generate the comparative data. These protocols are designed to be adapted to the specific analytical technique being evaluated (e.g., HPLC, LC-MS, Spectrophotometer).

Workflow for Comparative Instrument Validation

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Data Analysis & Decision A Define Analytical Challenge & Requirements B Select Candidate Instruments A->B C Develop & Optimize Analytical Method B->C D Linearity & Range Assessment C->D Execute on each instrument E Accuracy & Precision (Repeatability & Intermediate) D->E F LOD & LOQ Determination E->F G Specificity & Selectivity Testing F->G H Robustness Evaluation G->H I Compile & Analyze Comparative Data J Generate Validation Report I->J K Instrument Selection J->K

Caption: Workflow for the comparative validation of analytical instruments.

Protocol for Linearity and Range Assessment
  • Prepare a stock solution of the analytical standard of known purity at a high concentration.

  • Perform serial dilutions to prepare at least five calibration standards spanning the expected working range.

  • Analyze each calibration standard in triplicate on each instrument being evaluated.

  • Plot the mean response versus the theoretical concentration for each instrument.

  • Perform a linear regression analysis and determine the coefficient of determination (r²), y-intercept, and slope of the regression line.

Protocol for Accuracy and Precision Evaluation
  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.

  • For repeatability (intra-assay precision): Analyze six replicates of each QC level on the same day, on each instrument.

  • For intermediate precision (inter-assay precision): Analyze three replicates of each QC level on three different days, by two different analysts, on each instrument.

  • Calculate the mean, standard deviation, and coefficient of variation (%CV) for each QC level for both repeatability and intermediate precision on each instrument.

  • Determine accuracy by comparing the mean determined concentration to the theoretical concentration and express it as a percentage of recovery.

Data Presentation: Objective Comparison at a Glance

To facilitate a clear and objective comparison, all quantitative data should be summarized in clearly structured tables. This allows for a direct, side-by-side evaluation of each instrument's performance.

Table 1: Comparative Linearity and Range Data
ParameterInstrument AInstrument BInstrument CAcceptance Criteria
Linear Range (µg/mL) 0.1 - 1000.1 - 1000.05 - 120Application Dependent
Coefficient of Determination (r²) 0.99950.99920.9998≥ 0.995
Y-intercept (% of response at 100% concentration) 0.2%0.5%0.1%≤ 2%
Slope 1.020.981.01Within 98-102% of nominal
Table 2: Comparative Accuracy and Precision Data
QC LevelParameterInstrument AInstrument BInstrument CAcceptance Criteria
Low QC Accuracy (% Recovery) 99.5%98.2%101.3%85-115%
Repeatability (%CV) 2.1%3.5%1.8%≤ 15%
Intermediate Precision (%CV) 3.5%4.8%2.9%≤ 15%
Medium QC Accuracy (% Recovery) 100.2%99.1%100.5%85-115%
Repeatability (%CV) 1.5%2.8%1.2%≤ 15%
Intermediate Precision (%CV) 2.8%3.9%2.1%≤ 15%
High QC Accuracy (% Recovery) 101.1%102.5%99.8%85-115%
Repeatability (%CV) 1.2%2.1%0.9%≤ 15%
Intermediate Precision (%CV) 2.3%3.2%1.8%≤ 15%

Beyond the Numbers: Qualitative and Operational Considerations

While quantitative data provides a critical foundation for comparison, a comprehensive evaluation must also consider qualitative and operational factors. These aspects can have a significant impact on laboratory workflow, user experience, and long-term cost of ownership.

Signaling Pathway of Instrument Selection Logic

G A Quantitative Performance Data F Informed Instrument Selection A->F B Software Usability & Data Integrity B->F C Vendor Support & Service Contracts C->F D Instrument Footprint & Lab Integration D->F E Consumables Cost & Availability E->F

Caption: Key factors influencing the final instrument selection decision.

Key Qualitative and Operational Factors
  • Software Usability and 21 CFR Part 11 Compliance: Is the instrument control and data analysis software intuitive and easy to use? Does it meet the requirements for electronic records and signatures as outlined in 21 CFR Part 11?

  • Vendor Support and Service: What is the reputation of the vendor for technical support and service response times? What are the terms and costs of service contracts?

  • Instrument Footprint and Laboratory Integration: What are the physical dimensions of the instrument and its ancillary components? How easily can it be integrated into existing laboratory workflows and information management systems (LIMS)?

  • Throughput and Automation Capabilities: Does the instrument offer features such as autosamplers and automated data processing that can enhance sample throughput?

  • Cost of Consumables and Maintenance: What are the ongoing costs associated with consumables (e.g., columns, solvents, vials) and routine maintenance?

Conclusion: An Evidence-Based Decision for Long-Term Success

The selection of an analytical instrument is a significant investment that will impact the productivity and scientific rigor of your laboratory for years to come. By moving beyond marketing claims and conducting a thorough, data-driven comparative validation, you can ensure that your decision is based on objective evidence. The framework presented in this guide provides a roadmap for a comprehensive evaluation that considers both quantitative performance and critical operational factors. This approach will not only lead to the selection of the most appropriate instrument for your needs but will also establish a culture of scientific integrity and data-driven decision-making within your organization.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Guidance for Industry: Q2(R2) Validation of Analytical Procedures. [Link]

  • Kramer, M. H., Paparozzi, E. T., & Stroup, W. W. (2019). Best Practices for Presenting Statistical Information in a Research Article. HortScience, 54(9), 1468-1473. [Link]

  • Biotechnical Services Inc. (2023, February 25). The Importance of Lab Equipment Validation. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. [Link]

  • GetReskilled. (2025, January 15). Equipment Validation Protocol | Step by Step Writing Guide. [Link]

  • Lumivero. (2025, October 3). How to present statistical results: A researcher's guide. [Link]

  • Bio-Rad. (n.d.). Validation 101. [Link]

  • Appinio. (2023, October 30). What is Comparative Analysis and How to Conduct It?[Link]

Sources

Safety Operating Guide

Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate

For researchers and drug development professionals, the safe handling and disposal of specialized chemical building blocks is just as critical as their application in synthesis. Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate is a valuable halogenated intermediate, but its structural properties demand strict adherence to environmental and safety regulations.

This guide provides a self-validating, step-by-step operational protocol for the disposal of this compound, grounded in the physicochemical realities of halogenated organics.

Chemical Profile and Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the exact nature of the chemical being handled. Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS: 1214379-11-9) is a chlorinated organic compound. Under the Globally Harmonized System (GHS), it is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

Table 1: Chemical Profile & Segregation Criteria

ParameterSpecificationOperational Impact
CAS Number 1214379-11-9Essential for accurate hazardous waste manifesting.
Molecular Formula C8H8ClNO3Indicates halogen content (Cl); dictates the waste stream.
GHS Hazards H315, H319, H335Requires contact precautions (nitrile gloves, goggles, fume hood)[1].
Waste Category Halogenated OrganicMust strictly be segregated from non-halogenated solvents[2].
Destruction Method High-Temp IncinerationRequires a vendor with caustic gas scrubbing capabilities[3].

The Causality of Halogenated Waste Disposal (The "Why")

Standard laboratory waste protocols often fail when personnel do not understand the causality behind the rules. Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate cannot be disposed of via standard organic waste streams or drain disposal for three fundamental, mechanistic reasons:

  • C-Cl Bond Stability: The carbon-chlorine (C-Cl) covalent bond is exceptionally stable, possessing a bond dissociation energy of approximately 84 kcal/mol[4]. This high energy barrier prevents natural biodegradation and renders standard chemical neutralization ineffective, necessitating high-energy destruction methods[4].

  • Combustion Thermodynamics: Halogenated compounds possess a low fuel value (BTU)[5]. Mixing halogenated waste with high-BTU non-halogenated waste disrupts the fuel blending process at incineration facilities. This forces the facility to use supplemental fuel to maintain kiln temperatures, drastically increasing your laboratory's disposal costs[5].

  • Corrosive Byproducts: Thermal destruction of chlorinated compounds generates hydrogen chloride (HCl) gas. Incinerators processing this waste must be equipped with specialized alkaline (caustic) scrubbers to neutralize the acid gas before environmental release[2][3].

Step-by-Step Methodology: Laboratory Handling and Waste Segregation

To ensure a self-validating safety system, implement the following procedural workflow in your laboratory:

Step 1: Preparation & Containment Conduct all transfers, weighing, and experimental procedures involving the compound within a certified chemical fume hood to mitigate the inhalation risks associated with its STOT SE 3 (H335) classification[1]. Don appropriate PPE: nitrile gloves, tightly sealed safety goggles, and a flame-resistant lab coat.

Step 2: Waste Identification Classify all residual chemical, contaminated reaction solvents, and soiled labware explicitly as "Halogenated Organic Waste"[2].

Step 3: Liquid Waste Segregation Collect liquid waste in a chemically compatible, leak-proof container (e.g., High-Density Polyethylene, HDPE). Ensure the water content of the waste stream remains below 20% to maintain the efficacy of downstream incineration[6]. Critical Rule: Never comingle this waste with non-halogenated solvents (e.g., pure ethanol, acetone, hexane)[7].

Step 4: Solid Waste Segregation Place contaminated solid items (empty reagent vials, pipette tips, weighing paper) into a puncture-resistant, sealed container specifically designated for solid halogenated waste[2]. Do not mix solid and liquid waste streams.

Step 5: Labeling & Storage Affix a compliant hazardous waste label detailing the chemical name, CAS number (1214379-11-9), and the hazard warning "Toxic / Halogenated Organic"[2]. Store the containers in a designated, well-ventilated secondary containment area away from incompatible materials such as strong bases or oxidizers[6].

Step 6: Vendor Handover and Final Destruction Transfer the segregated waste to a licensed hazardous waste disposal vendor. The vendor will transport the material to a RCRA-permitted facility for high-temperature rotary kiln incineration equipped with caustic scrubbing[3][5].

Waste Lifecycle Visualization

The following diagram illustrates the logical flow of halogenated waste from generation to final destruction, ensuring regulatory compliance at every node.

DisposalWorkflow Usage Chemical Usage (Fume Hood) Segregation Waste Segregation (Halogenated) Usage->Segregation Liquid Liquid Waste (<20% Water) Segregation->Liquid Solid Solid Waste (Contaminated PPE) Segregation->Solid Labeling Labeling & Secondary Containment Liquid->Labeling Solid->Labeling Storage Hazardous Waste Accumulation Area Labeling->Storage Vendor Licensed Waste Vendor Transport Storage->Vendor Incineration High-Temp Incineration (w/ Caustic Scrubbers) Vendor->Incineration

Workflow for the segregation, containment, and disposal of halogenated organic waste.

References

  • Howei Pharm. "CAS 1214379-11-9 | Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate." Available at: [Link]

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  • University of Wisconsin–Oshkosh. "UWO Guide to Classifying Unwanted Materials." Available at: [Link]

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Sources

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